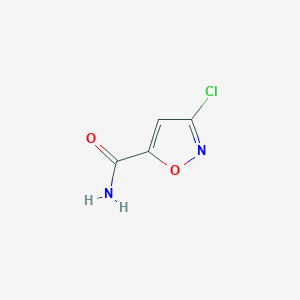

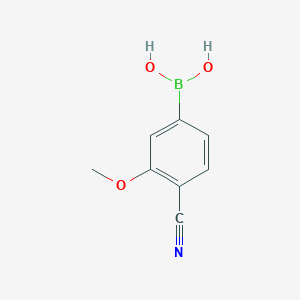

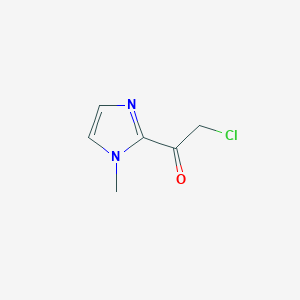

![molecular formula C12H20N4O4 B1419856 [(5-异丙基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-基)甲基]胺草酸盐 CAS No. 1201633-49-9](/img/structure/B1419856.png)

[(5-异丙基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-基)甲基]胺草酸盐

描述

The compound “[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate” belongs to the class of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives . These compounds are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The first synthesis of this class of compounds was described in 1911 .Molecular Structure Analysis

The parent structure of these compounds can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties . The structure of the compound is confirmed as 1H-pyrazolo[4,3-c]pyridine .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of these compounds is the Friedländer condensation . This reaction is a method for the synthesis of quinolines and is one of the key steps in the formation of the pyrazolo[4,3-c]pyridine ring system .Physical And Chemical Properties Analysis

The molecular weight of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is 123.16 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 and a topological polar surface area of 40.7 Ų .科学研究应用

超声波辅助合成

吡唑并吡啶衍生物,包括与指定化学物质相似的化合物,已使用超声波辅助方法合成。这些化合物具有在酸性环境中作为低碳钢的缓蚀剂的潜力 (Dandia 等人,2013)。

合成和化学转化

已通过包括迈克尔加成和曼尼希反应在内的各种化学反应合成了结构与指定化合物相似的氟化杂环支架。该方法导致形成官能化的羧酰胺 (Revanna 等人,2013)。

有机合成中的多米诺反应

涉及 3-甲基吡唑-5-胺的多米诺反应导致部分氢化的吡唑并吡啶衍生物的形成。该过程突出了该化合物在有机合成中的用途,特别是在环戊和茚并吡唑并吡啶体系的形成中 (Lipson 等人,2015)。

有机合成中的催化

已使用绿色催化剂合成了结构上与指定化合物相关的 N,3-二甲基-5-硝基-1-芳基-1H-吡唑并[3,4-b]吡啶-6-胺。这些反应涉及多键的形成,证明了该化合物在催化有机合成中的相关性 (Gunasekaran 等人,2014)。

微波诱导立体选择性

某些吡唑并吡啶衍生物的合成已在微波辐射下实现,展示了该化合物在有机合成中促进立体化学控制的用途 (Rahmati 和 Kouzehrash,2011)。

缓蚀

已研究了结构上与指定化合物相似的吡唑并吡啶衍生物在酸性环境中抑制铜腐蚀的能力。该应用展示了该化合物在工业环境中的潜在用途 (Sudheer 和 Quraishi,2015)。

作用机制

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been known to have a close resemblance with the purine bases adenine and guanine . This suggests that the compound might interact with enzymes or receptors that also interact with these purine bases.

Mode of Action

It is known that similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase . This suggests that the compound might act as an inhibitor for certain kinases, thereby affecting the phosphorylation processes within the cell.

Biochemical Pathways

Given its potential inhibitory activity against certain kinases , it can be inferred that the compound might affect signal transduction pathways within the cell, particularly those involving phosphorylation.

Pharmacokinetics

The compound’s molecular weight is 28431 , which is within the optimal range for oral bioavailability

Result of Action

Given its potential inhibitory activity against certain kinases , it can be inferred that the compound might inhibit the activity of these enzymes, thereby affecting the phosphorylation processes within the cell and potentially leading to changes in cell signaling and function.

未来方向

属性

IUPAC Name |

oxalic acid;(5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.C2H2O4/c1-7(2)14-4-3-9-8(6-14)10(5-11)13-12-9;3-1(4)2(5)6/h7H,3-6,11H2,1-2H3,(H,12,13);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJJUWSGYMBQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)C(=NN2)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670183 | |

| Record name | Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methyl]amine oxalate | |

CAS RN |

1201633-49-9 | |

| Record name | Oxalic acid--1-[5-(propan-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Difluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B1419773.png)

![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)

![Thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1419789.png)

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)